

WSP-5 Reaction with H₂S: An In-depth Technical Guide

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Compound of Interest

Compound Name: WSP-5

Cat. No.: B15556035

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe **WSP-5** and its reaction with hydrogen sulfide (H₂S). It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to effectively utilize this tool for the detection and quantification of H₂S in biological systems.

Core Principles and Reaction Mechanism

WSP-5 (Washington State Probe-5) is a highly selective, cell-permeable fluorescent probe designed for the rapid "turn-on" detection of hydrogen sulfide.[1] Its design is predicated on the unique dual-nucleophilicity of H₂S, which distinguishes it from other biological thiols such as cysteine and glutathione. The reaction mechanism is a tandem nucleophilic substitution-cyclization process. In its native state, **WSP-5** is non-fluorescent. Upon reaction with H₂S, a highly fluorescent fluorescein molecule is released, leading to a significant increase in fluorescence intensity.[2][3] This reaction is characterized by a rapid response, reaching a steady state within minutes.

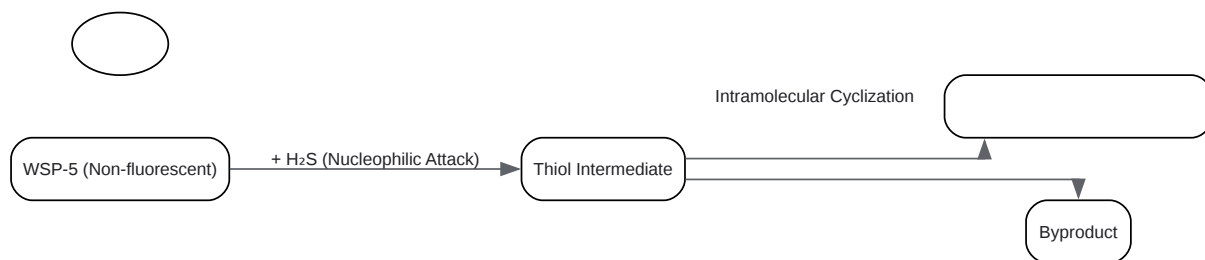
The reaction proceeds in two key steps:

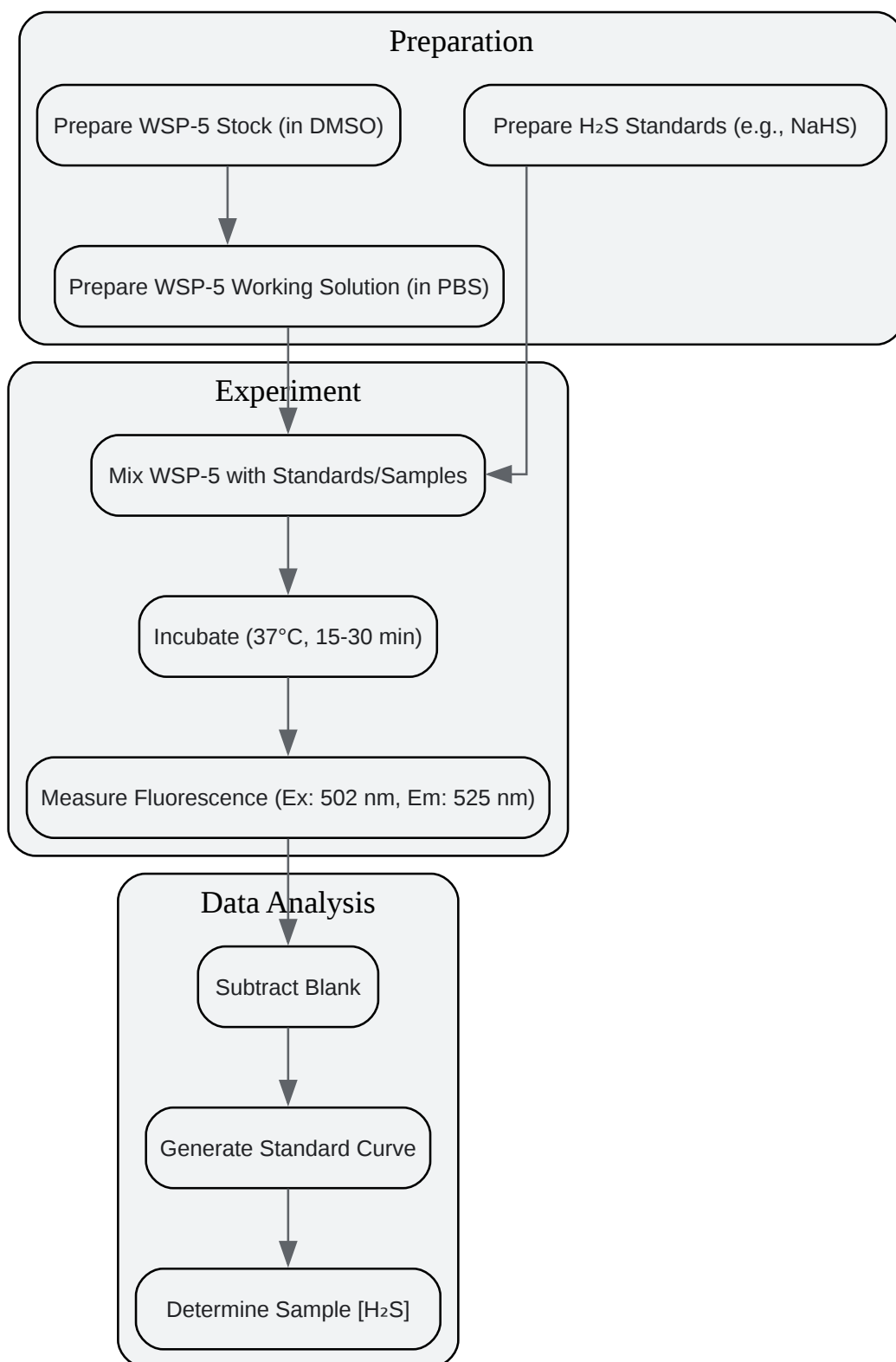
- **Nucleophilic Attack:** The hydrosulfide anion (HS⁻), the predominant form of H₂S at physiological pH, acts as a potent nucleophile. It attacks one of the pyridyl disulfide moieties of the **WSP-5** molecule. This initial reaction forms a thiol intermediate.

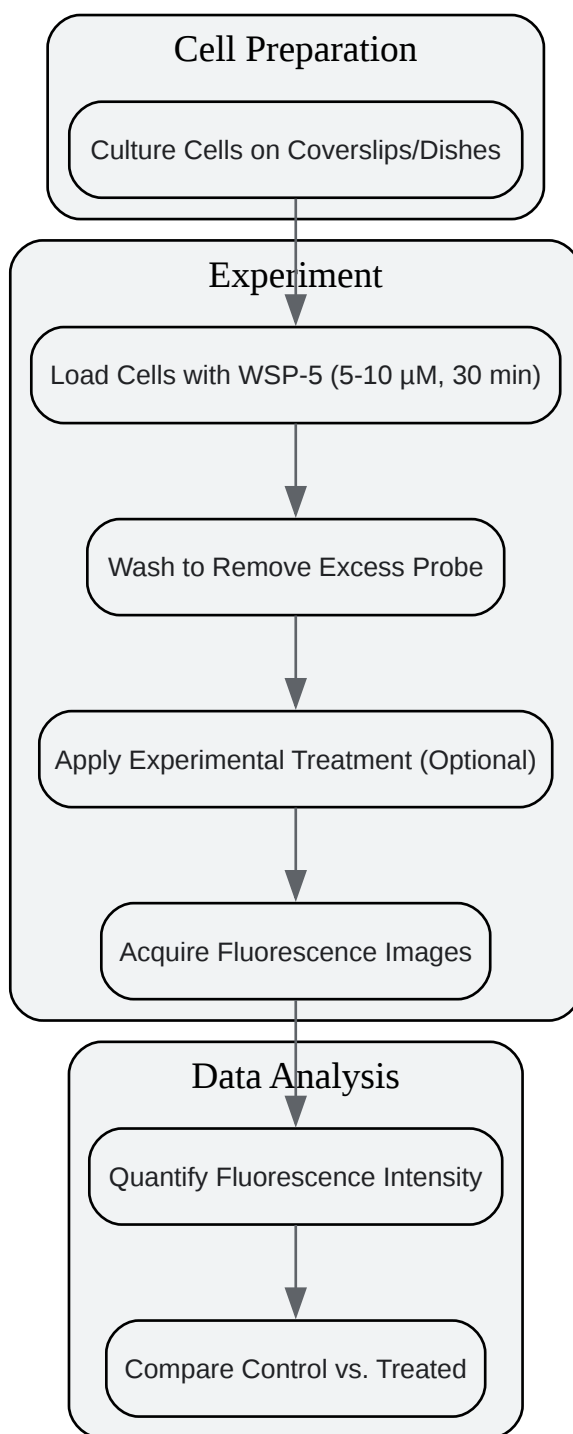
- Intramolecular Cyclization: The newly formed thiol group then undergoes a rapid intramolecular cyclization, cleaving the ester bond and releasing the fluorescein fluorophore. This process is entropically favored and proceeds quickly.

This two-step mechanism ensures high selectivity for H_2S , as common biological monothiols like cysteine and glutathione cannot undergo the second cyclization step and therefore do not produce a fluorescent signal.

Below is a diagram illustrating the reaction mechanism of **WSP-5** with hydrogen sulfide.







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References

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